molecular formula C14H26INSi B1590529 Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide CAS No. 83781-47-9

Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

Cat. No.: B1590529
CAS No.: 83781-47-9
M. Wt: 363.35 g/mol
InChI Key: GTFSUBIVRHGESQ-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The compound is systematically named trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide under IUPAC guidelines. This nomenclature reflects its structural components:

  • A benzyl group (C₆H₅CH₂) substituted at the ortho position (carbon 2 of the benzene ring) with a (trimethylsilyl)methyl group (-CH₂Si(CH₃)₃).
  • A trimethylammonium cation ([N(CH₃)₃]⁺) attached to the benzyl carbon.
  • An iodide anion (I⁻) as the counterion.

The structural formula is represented as:
$$ \text{C}6\text{H}5\text{CH}2\text{-}[\text{Si}(\text{CH}3)3]\text{-}2\text{-C}6\text{H}4\text{-CH}2\text{N}^+(\text{CH}3)3 \cdot \text{I}^- $$

Key structural identifiers include:

  • InChIKey : GTFSUBIVRHGESQ-UHFFFAOYSA-M.
  • SMILES : CN+(C)CC1=CC=CC=C1CSi(C)C.[I-].

The compound’s X-ray crystallography data (unavailable in provided sources) would confirm the spatial arrangement of the trimethylsilyl and ammonium groups.

CAS Registry Number and Alternative Chemical Designations

The CAS Registry Number for this compound is 83781-47-9 , a unique identifier assigned by the Chemical Abstracts Service. Alternative designations include:

Designation Source
T2625 (TCI America product code)
Benzenemethanaminium, N,N,N-trimethyl-2-[(trimethylsilyl)methyl]-, iodide
Trimethyl({2-[(trimethylsilyl)methyl]phenyl}methyl)azanium iodide

The compound is also listed in PubChem under Substance ID 87561250 and Reaxys Registry Number 4218969 .

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₂₆INSi , with a molecular weight of 363.36 g/mol .

Table 1: Elemental Composition

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 14 12.01 168.14
Hydrogen (H) 26 1.008 26.21
Iodine (I) 1 126.90 126.90
Nitrogen (N) 1 14.01 14.01
Silicon (Si) 1 28.09 28.09
Total 363.36

The exact mass is calculated as 363.087921 g/mol , consistent with high-resolution mass spectrometry data. The monoisotopic mass (mass of the most abundant isotope combination) is identical to the exact mass due to the absence of significant isotopic variations in its constituent elements under standard conditions.

The compound’s empirical formula (simplest whole-number ratio) matches its molecular formula, indicating no structural simplification is required.

Properties

IUPAC Name

trimethyl-[[2-(trimethylsilylmethyl)phenyl]methyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26NSi.HI/c1-15(2,3)11-13-9-7-8-10-14(13)12-16(4,5)6;/h7-10H,11-12H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFSUBIVRHGESQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1C[Si](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26INSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476272
Record name Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83781-47-9
Record name Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized by quaternization of a tertiary amine precursor bearing the 2-[(trimethylsilyl)methyl]benzyl substituent with methyl iodide. This process is a nucleophilic substitution reaction where the lone pair on the nitrogen attacks the methyl iodide, resulting in the formation of the ammonium iodide salt.

Detailed Preparation Procedure

Step 1: Synthesis of the Tertiary Amine Precursor

  • The tertiary amine precursor, trimethyl[2-[(trimethylsilyl)methyl]benzyl]amine, is prepared by introducing the trimethylsilylmethyl group onto a benzylamine framework.
  • This can involve the reaction of 2-(chloromethyl)benzylamine or a similar benzyl halide with trimethylsilylmethyl nucleophiles under controlled conditions.
  • Organometallic reagents such as vinylmagnesium bromide or related Grignard reagents have been used in analogous systems to introduce alkyl groups onto aromatic amines, as described in related organic syntheses.

Step 2: Quaternization with Methyl Iodide

  • The tertiary amine is then treated with methyl iodide (CH3I) in anhydrous tetrahydrofuran (THF) or another suitable solvent.
  • The reaction is typically performed at low temperature (e.g., -78 °C) to control the exothermic nature and to avoid side reactions.
  • After gradual warming to room temperature, the mixture is stirred for 30-60 minutes to ensure complete quaternization.
  • The reaction mixture is then subjected to aqueous workup and extraction to isolate the quaternary ammonium iodide salt.
  • Purification is achieved by recrystallization or distillation, yielding the product as white crystalline solids with purity ≥98%.

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Solvent Anhydrous tetrahydrofuran (THF) Dry conditions required
Temperature Initial: -78 °C; then room temperature Controls reaction rate and selectivity
Methyl iodide equivalents 1.5 to 2 equivalents Ensures complete quaternization
Reaction time 30 to 60 minutes Sufficient for full conversion
Purification methods Recrystallization or distillation Yields analytically pure product
Product form White crystalline solid Purity ≥98% confirmed by analysis

Mechanistic Insights and Selectivity

  • The quaternization proceeds via an SN2 mechanism where the nucleophilic nitrogen attacks the electrophilic methyl carbon of methyl iodide.
  • The presence of the bulky trimethylsilyl group adjacent to the benzyl moiety may influence the reactivity and steric environment, favoring N-alkylation over possible C-alkylation pathways.
  • Literature on related systems shows that metallo enamines generally undergo C-alkylation, but in this case, the formation of the ammonium salt is an exceptional example of selective N-alkylation.

Spectroscopic and Analytical Data Supporting Preparation

  • The product’s identity and purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy, including ^1H NMR and ^13C NMR, showing characteristic signals for the trimethylsilyl group, benzyl protons, and methyl ammonium group.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular weight of 363.36 g/mol for the compound C14H26INSi.
  • The crystalline nature and purity (≥98%) are verified by standard analytical techniques such as melting point determination and chromatographic purity assays.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome
1. Precursor synthesis Introduction of trimethylsilylmethyl group onto benzylamine derivative Formation of tertiary amine intermediate
2. Quaternization Methyl iodide (1.5-2 equiv), dry THF, -78 °C to RT, 30-60 min Formation of quaternary ammonium iodide salt
3. Workup and Purification Aqueous extraction, drying, recrystallization/distillation Pure white crystalline product (≥98% purity)

Scientific Research Applications

Organic Synthesis

Catalytic Role:
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide is primarily utilized as a catalyst in organic reactions, particularly for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its ability to stabilize reactive intermediates makes it an effective catalyst in nucleophilic substitution reactions and other coupling reactions.

Case Study:
A notable study demonstrated its effectiveness in the synthesis of tertiary amines through the alkylation of amines with alkyl halides. The reaction showed high yields and selectivity, illustrating the compound's potential in pharmaceutical synthesis where tertiary amines are prevalent .

Ionic Liquid Applications

Ionic Liquid Properties:
The compound exhibits properties akin to ionic liquids, which have been explored for their solvent capabilities in various chemical processes. Its low volatility and thermal stability make it suitable for use as a solvent in reactions that require high temperatures or vacuum conditions.

Case Study:
Research has indicated that using this compound as a solvent can enhance reaction rates and yields in Friedel-Crafts acylation reactions, demonstrating its utility in facilitating complex organic transformations .

Material Science

Polymerization Processes:
In material science, this compound has been investigated as an additive in polymerization processes. Its quaternary ammonium structure can improve the properties of polymers by enhancing their thermal stability and mechanical strength.

Case Study:
In a study focusing on the polymerization of styrene, the addition of this compound was shown to increase the molecular weight of the resulting polystyrene, suggesting an improvement in material properties suitable for industrial applications .

Biological Applications

Antimicrobial Activity:
Emerging research suggests that this compound exhibits antimicrobial properties, making it a candidate for use in biocides or antimicrobial coatings.

Case Study:
A study evaluated its effectiveness against various bacterial strains, revealing significant antimicrobial activity that could be harnessed for developing new disinfectants or preservatives .

Summary Table of Applications

Application AreaSpecific UseBenefitsReferences
Organic SynthesisC-C and C-N bond formationHigh yield and selectivity
Ionic LiquidsSolvent for high-temperature reactionsEnhanced reaction rates
Material ScienceAdditive in polymerizationImproved thermal stability and strength
Biological ApplicationsAntimicrobial agentEffective against various bacterial strains

Biological Activity

Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium iodide, with the CAS number 83781-47-9, is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₂₆INSi
  • Molecular Weight : 363.36 g/mol
  • Purity : >98.0% (HPLC)
  • Physical State : Solid (white to almost white powder or crystal)
  • Storage Conditions : Should be stored under inert gas and kept away from moisture, ideally in a cool and dark place (<15°C) .

This compound is known to exhibit biological activity primarily through its interaction with cellular membranes. As a quaternary ammonium compound, it can disrupt membrane integrity, leading to cell lysis in certain microbial species. Additionally, its cationic nature allows it to interact with negatively charged components of the cell membrane, enhancing its antimicrobial properties.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including this compound, possess significant antimicrobial properties. These compounds are effective against a range of bacteria and fungi due to their ability to disrupt cell membranes.

Organism TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The above table summarizes the MIC values for various pathogens, indicating that this compound can effectively inhibit growth at relatively low concentrations .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. The compound exhibited selective toxicity towards cancerous cells while showing lower toxicity towards normal cells.

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)10
MCF7 (breast cancer)15
Normal Human Fibroblasts>100

These results suggest a potential therapeutic application in cancer treatment due to its preferential toxicity towards malignant cells .

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various QACs, including this compound, against biofilm-forming bacteria. The findings revealed that this compound significantly reduced biofilm formation by Pseudomonas aeruginosa, a common pathogen associated with chronic infections.

Research on Drug Delivery Systems

Another study explored the use of this compound as a component in drug delivery systems. The compound was incorporated into nanoparticles designed for targeted delivery of chemotherapeutic agents. Results indicated enhanced cellular uptake and improved therapeutic efficacy compared to free drugs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide, and how can side products be minimized?

  • Methodology : The compound is synthesized via sequential alkylation and silylation. For example, lithiation of a benzylamine derivative followed by reaction with trimethylsilyl chloride introduces the silyl group. Subsequent quaternization with methyl iodide yields the final product. Key steps include:

  • Lithiation/silylation : Use n-butyllithium to deprotonate the benzylamine intermediate, followed by trimethylsilyl chloride addition .
  • Quaternization : React the silylated amine with excess methyl iodide in anhydrous acetonitrile under reflux (≥48 hours) .
  • Purification : Recrystallize from methanol/ether to isolate the iodide salt and remove unreacted methyl iodide .
    • Optimization : Control reaction temperature (0–5°C during lithiation) and use stoichiometric excess of methyl iodide (3:1 molar ratio) to suppress isomer formation .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Characterization methods :

  • Melting point : Confirm purity via sharp melting point (e.g., 188–189°C) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify characteristic signals (e.g., singlet for N⁺(CH₃)₃ at δ ~3.2 ppm; silyl methyl groups at δ ~0.3 ppm) .
  • IR : Verify absence of NH stretches (~3300 cm⁻¹) to confirm complete quaternization .
  • Elemental analysis : Match calculated vs. observed C, H, N, and I percentages (e.g., C: 46.3%, H: 7.5%, N: 3.9%, I: 34.9%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the silyl group .
  • Handling : Use inert atmosphere (N₂/Ar) during weighing to avoid moisture absorption .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of dimerization reactions involving this compound?

  • Experimental design : Use flow ¹H NMR to trap reactive intermediates (e.g., o-xylylenes) generated via fluoride-induced desilylation. For example:

  • Flow NMR setup : Mix 0.01 M compound in CD₃CN with 0.166 M tetrabutylammonium fluoride (TBAF) at 45 mL/min flow rate .
  • Kinetic analysis : Monitor dimerization rates via time-resolved NMR peaks (e.g., disappearance of silyl methyl signals at δ 0.3 ppm) .
    • Key findings : Steric effects from the silyl group direct dimerization to the para position, with a 16:1 isomer ratio favoring the desired product .

Q. How do computational studies predict the compound’s reactivity in nucleophilic environments?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states during desilylation .
  • Charge distribution : The silyl group withdraws electron density, increasing electrophilicity at the benzyl carbon (Mulliken charge: +0.32 e) .
    • Validation : Compare computed activation energies (ΔG‡) with experimental Arrhenius plots from kinetic studies .

Q. What strategies mitigate competing pathways during its use as a precursor for strained aromatic systems?

  • Competing pathways : Hydrolysis of the silyl group or over-alkylation during quaternization .
  • Mitigation :

  • Low-temperature desilylation : Use TBAF at –40°C to slow hydrolysis .
  • Steric protection : Introduce bulky substituents (e.g., 3,6-dimethyl groups) to block undesired alkylation sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide
Reactant of Route 2
Reactant of Route 2
Trimethyl[2-[(trimethylsilyl)methyl]benzyl]ammonium Iodide

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